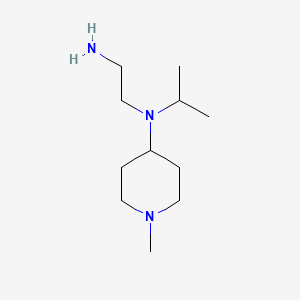

N1-Isopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Description

N1-Isopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine (molecular formula: C12H25N3) is a branched diamine featuring an isopropyl group and a 1-methylpiperidin-4-yl substituent on the same nitrogen atom. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical chemistry, catalysis, and materials science . Its synthesis typically involves alkylation or condensation reactions, as seen in analogous diamines (e.g., General Procedure 1 in ) .

Properties

IUPAC Name |

N'-(1-methylpiperidin-4-yl)-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N3/c1-10(2)14(9-6-12)11-4-7-13(3)8-5-11/h10-11H,4-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNZZJRPDCNELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C1CCN(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine typically involves the reaction of 1-methylpiperidine with isopropylamine and ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: N1-Isopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

The compound has several noteworthy applications across various scientific disciplines:

Medicinal Chemistry

N1-Isopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine has shown potential as a therapeutic agent in drug development. Its ability to interact with specific biological targets makes it valuable in:

- Drug Design : It serves as a scaffold for developing new pharmaceuticals targeting neurological disorders due to its interaction with neurotransmitter receptors.

- Enzyme Inhibition Studies : The compound's structure allows it to act as an inhibitor for certain enzymes, making it useful in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Biological Research

In biological studies, this compound has been utilized to explore:

- Receptor Binding : It binds selectively to various receptors, providing insights into receptor-ligand interactions.

- Neuropharmacology : Its effects on neurotransmitter systems are being investigated for potential implications in treating anxiety and depression.

Industrial Applications

In the industrial sector, this compound is used in:

- Synthesis of Specialty Chemicals : Its unique chemical properties make it suitable for producing various specialty chemicals and intermediates.

Case Studies

Several studies have documented the efficacy of this compound in real-world applications:

Case Study 1: Neuropharmacological Effects

A study conducted on rat models demonstrated that the compound exhibited anxiolytic effects comparable to traditional anxiolytics. The mechanism was attributed to its modulation of GABAergic activity .

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal highlighted the compound's role as a potent inhibitor of acetylcholinesterase. This finding suggests its potential use in treating conditions like Alzheimer's disease by enhancing cholinergic signaling .

Mechanism of Action

The mechanism of action of N1-Isopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Substituent Variations on the Piperidine Ring

- N1-Methyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine ([1353948-21-6]) Molecular formula: C10H22N3. Key difference: Methyl group replaces isopropyl, and the piperidinyl group is attached via a methylene bridge. Applications: Used in mRNA delivery nanoparticles; structural similarity score of 0.95 compared to the target compound .

- N1-Ethyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine ([1353951-95-7]) Molecular formula: C11H24N3. Key difference: Ethyl substituent instead of isopropyl.

Piperidine vs. Pyrrolidine Derivatives

- (S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine (CAS 1154171-44-4) Molecular formula: C11H25N3. Key difference: Pyrrolidine ring (5-membered) replaces piperidine (6-membered), introducing chirality. Applications: Potential use in asymmetric catalysis due to stereochemical control .

Analogues with Heterocyclic or Aromatic Substituents

- N1-Isopropyl-N1-(thiazol-5-ylmethyl)ethane-1,2-diamine Molecular formula: C9H18N3S. Key difference: Thiazole ring introduces aromaticity and hydrogen-bonding capacity.

N,N'-Bis(2,6-dimethylphenyl)ethane-1,2-diamine

Comparative Data Table

Research Findings and Functional Insights

Drug Delivery and Nanoparticle Design

- The target compound’s isopropyl group enhances lipid solubility compared to methyl or ethyl analogues, improving its efficacy in mRNA delivery systems. However, excessive steric bulk may reduce cellular uptake efficiency .

- Pyrrolidine derivatives (e.g., CAS 1154171-44-4) exhibit chiral selectivity, advantageous for targeted drug delivery .

Corrosion Inhibition

- Branched aliphatic diamines like the target compound show superior corrosion inhibition compared to linear analogues (e.g., DETA, TETA) due to better surface adsorption and film formation .

Biological Activity

N1-Isopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure : The compound has the molecular formula and a molecular weight of 227.37 g/mol.

Synthesis : The synthesis typically involves the reaction of isopropylamine with 1-methylpiperidine and ethylenediamine under controlled conditions, often utilizing solvents like ethanol or methanol and catalysts such as palladium on carbon to facilitate the reaction .

Biological Activity

This compound exhibits various biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. It is believed to modulate enzyme activity and receptor signaling pathways, which can lead to diverse biochemical effects. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.

- Receptor Binding : It can bind to neurotransmitter receptors, influencing neurotransmission and potentially offering neuroprotective effects .

Case Studies

- Neuropharmacological Studies : Research has shown that derivatives of this compound exhibit significant interaction with serotonin receptors, suggesting potential antidepressant properties. In vitro studies demonstrated that these compounds could enhance serotonin levels in neuronal cultures .

- Antimicrobial Activity : In a study evaluating the antimicrobial properties of related compounds, it was found that modifications to the piperidine ring could enhance antibacterial activity against Gram-positive bacteria. This indicates that structural variations can significantly influence biological efficacy .

- Cancer Research : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine | Moderate enzyme inhibition; potential anti-inflammatory effects | |

| N1-Ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine | Antidepressant-like effects; serotonin receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.